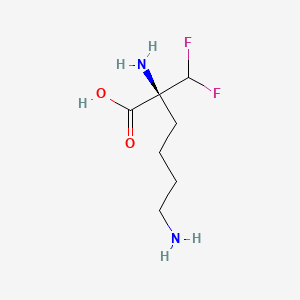

2-(Difluoromethyl)lysine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Difluoromethyl)lysine is a fluoroamino acid that is derived from lysine, with a difluoromethyl group attached at the second position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the late-stage difluoromethylation, which can be achieved through various strategies such as electrophilic, nucleophilic, radical, and cross-coupling methods . These methods often utilize difluoromethylation reagents and can be performed under both stoichiometric and catalytic conditions .

Industrial Production Methods

Industrial production of 2-(Difluoromethyl)lysine may involve large-scale difluoromethylation processes, leveraging metal-based methods for efficient transfer of the difluoromethyl group to the lysine molecule . The use of novel non-ozone depleting difluorocarbene reagents has also been explored to streamline the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Difluoromethyl)lysine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the difluoromethyl group or other functional groups in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts for substitution reactions. Conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a range of substituted compounds .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Targeting Lysine Methyltransferases

One of the prominent applications of 2-(difluoromethyl)lysine is in the study and inhibition of lysine methyltransferases. These enzymes play critical roles in epigenetic regulation by modifying histones and other proteins through methylation. The difluoromethyl group enhances the binding affinity of inhibitors targeting these enzymes, making them potent tools for studying gene expression and potential therapeutic agents against cancers and other diseases associated with dysregulated methylation pathways .

Case Study: Inhibition of SETD7

In a specific case involving histone lysine methyltransferase SETD7, compounds derived from this compound demonstrated significant inhibitory effects, with IC50 values in the nanomolar range. This highlights its potential as a lead compound for developing selective inhibitors that could modulate epigenetic states in various diseases .

Biochemical Research

Substrate for Enzymatic Studies

this compound serves as a substrate in studies examining lysine decarboxylase (LDC) activity. Research has shown that this compound can be utilized to probe the kinetics of LDC, revealing insights into enzyme mechanisms and substrate specificity . The introduction of the difluoromethyl group alters the substrate's reactivity, allowing researchers to dissect the enzymatic pathways more precisely.

Kinetic Studies

Kinetic studies involving this compound have provided valuable information about enzyme inhibition mechanisms. For instance, it has been observed that this compound can competitively inhibit LDC, thereby affecting cadaverine synthesis—a critical process in microbial metabolism .

Protein Engineering

Genetic Encoding and Incorporation into Proteins

The incorporation of this compound into proteins through genetic encoding techniques has opened new avenues for studying protein function and interactions. This approach allows researchers to create proteins with modified properties, facilitating the exploration of structure-function relationships in biochemical pathways .

Fluorinated Compounds in Drug Development

Enhancing Pharmacokinetics

The presence of fluorine atoms in pharmaceuticals often improves their metabolic stability and bioavailability. The difluoromethyl group can modulate lipophilicity and permeability, which are crucial parameters in drug design. Studies indicate that compounds containing difluoromethyl groups exhibit altered absorption, distribution, metabolism, and excretion (ADME) properties compared to their non-fluorinated counterparts .

Summary Table of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Inhibition of lysine methyltransferases | Potent inhibitors with nanomolar IC50 values |

| Biochemical Research | Substrate for lysine decarboxylase studies | Revealed insights into enzyme kinetics |

| Protein Engineering | Genetic encoding for protein modification | Facilitates exploration of protein structure-function relationships |

| Drug Development | Enhancing pharmacokinetics | Improved ADME properties due to fluorination |

Wirkmechanismus

The mechanism of action of 2-(Difluoromethyl)lysine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity, making it a potent modulator of biological processes . The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Lysine: The parent compound of 2-(Difluoromethyl)lysine, which lacks the difluoromethyl group.

Difluoromethylated Amino Acids: Other amino acids with difluoromethyl groups, such as difluoromethylated alanine and difluoromethylated serine.

Uniqueness

This compound is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This modification enhances the compound’s stability, reactivity, and potential for various applications compared to its non-fluorinated counterparts .

Eigenschaften

Molekularformel |

C7H14F2N2O2 |

|---|---|

Molekulargewicht |

196.2 g/mol |

IUPAC-Name |

(2S)-2,6-diamino-2-(difluoromethyl)hexanoic acid |

InChI |

InChI=1S/C7H14F2N2O2/c8-5(9)7(11,6(12)13)3-1-2-4-10/h5H,1-4,10-11H2,(H,12,13)/t7-/m1/s1 |

InChI-Schlüssel |

WNICGTIQUHHISW-SSDOTTSWSA-N |

Isomerische SMILES |

C(CCN)C[C@@](C(F)F)(C(=O)O)N |

Kanonische SMILES |

C(CCN)CC(C(F)F)(C(=O)O)N |

Synonyme |

2-(difluoromethyl)lysine alpha-difluoromethyllysine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.